molecular formula C20H24ClN3 B13413096 1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride CAS No. 38151-74-5

1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride

Katalognummer: B13413096
CAS-Nummer: 38151-74-5
Molekulargewicht: 341.9 g/mol
InChI-Schlüssel: XNBDPEPVMIIATO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride is an organic compound with the molecular formula C20H24ClN3This compound is primarily used in various industrial applications, including dyeing and pigmentation processes .

Vorbereitungsmethoden

The synthesis of 1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride involves several steps. One common synthetic route includes the reaction of 1,3,3-trimethylindoline with p-tolylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then treated with methylating agents such as methyl iodide to yield the final product. Industrial production methods often involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. .

Wissenschaftliche Forschungsanwendungen

1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s hydrazone group can form covalent bonds with amino acid residues in proteins, leading to changes in protein structure and function. Additionally, its indolium core can intercalate into nucleic acids, affecting their stability and function .

Vergleich Mit ähnlichen Verbindungen

1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

38151-74-5

Molekularformel

C20H24ClN3

Molekulargewicht

341.9 g/mol

IUPAC-Name

N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;chloride

InChI

InChI=1S/C20H24N3.ClH/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;/h6-14H,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

XNBDPEPVMIIATO-UHFFFAOYSA-M

Isomerische SMILES

CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-]

Kanonische SMILES

CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.